molecular formula C5H7ClN2O3S B6599756 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1602221-12-4

4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No. B6599756
CAS RN: 1602221-12-4
M. Wt: 210.64 g/mol
InChI Key: LLJYZCGOHOKKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride, also known as MSPC, is an organosulfur compound used in the synthesis of organic compounds, as well as in scientific research applications. It is a white powder with a molecular weight of 253.3 g/mol and a melting point of 171-172 °C. It is soluble in water and ethanol, and insoluble in ether and benzene. MSPC is a versatile reagent and has been used in a variety of applications, including organic synthesis, pharmaceutical research, and biochemistry.

Mechanism of Action

4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride is an acylating agent, meaning it can form covalent bonds with nucleophilic groups on proteins and enzymes. This is due to its ability to form a carbonyl group, which is then attacked by nucleophiles. This allows 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride to modify proteins and enzymes, altering their structure and function.
Biochemical and Physiological Effects
4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has been used to study the structure and function of proteins and enzymes, as well as to modify proteins and enzymes for various applications. It has also been used to study protein-protein interactions, and has been used as a reagent to synthesize various pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and antiviral drugs.

Advantages and Limitations for Lab Experiments

4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has several advantages as a reagent for lab experiments. It is relatively inexpensive, has a low toxicity, and is easy to handle. In addition, it is soluble in water and ethanol, and can be used in a variety of reactions. However, 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride is also flammable and can be corrosive, so proper safety precautions should be taken when handling it.

Future Directions

4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has a variety of applications in scientific research and can be used to study the structure and function of proteins and enzymes, as well as to modify proteins and enzymes for various applications. It can also be used to synthesize various pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and antiviral drugs. In the future, 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride could be used to study more complex protein-protein interactions, and to develop more efficient and cost-effective methods for synthesizing pharmaceuticals. Additionally, it could be used to develop new methods for modifying proteins and enzymes, as well as to develop novel therapeutic agents. Finally, 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride could be used to develop new methods for drug delivery, such as nanocarriers or liposomes.

Synthesis Methods

4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride can be synthesized from 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid and thionyl chloride. The reaction involves the conversion of the carboxylic acid to an acyl chloride, which then reacts with the thionyl chloride to form 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride. The reaction requires a temperature of 80-90 °C and can be catalyzed by a variety of Lewis acids, such as zinc chloride or boron trifluoride.

Scientific Research Applications

4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has been used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and biochemistry. It has been used as a reagent in the synthesis of various organic compounds, such as amides, esters, and sulfonamides. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and antiviral drugs. In biochemistry, 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has been used to study protein-protein interactions, and as a reagent to study the structure and function of enzymes.

properties

IUPAC Name

4-methoxy-2-methylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3S/c1-8-5(12(6,9)10)4(11-2)3-7-8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJYZCGOHOKKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride

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